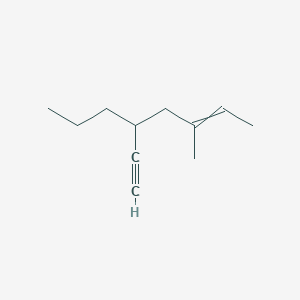
5-Ethynyl-3-methyloct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-3-methyloct-2-ene: is an organic compound characterized by the presence of both a carbon-carbon triple bond (alkyne) and a carbon-carbon double bond (alkene) within its molecular structure. This compound is part of a class of unsaturated hydrocarbons, which are known for their reactivity due to the presence of multiple bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-methyloct-2-ene typically involves the following steps:
Alkylation of Acetylene: The initial step involves the alkylation of acetylene with an appropriate alkyl halide to introduce the ethynyl group.
Formation of the Double Bond: The next step involves the formation of the double bond through a dehydrohalogenation reaction, where a halogenated precursor undergoes elimination to form the alkene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: 5-Ethynyl-3-methyloct-2-ene can undergo oxidation reactions, typically using reagents like potassium permanganate or osmium tetroxide, to form diols or other oxygenated products.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the ethynyl or alkene groups are replaced by other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, electrophiles.
Major Products Formed:
Oxidation: Diols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: 5-Ethynyl-3-methyloct-2-ene is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other synthetic transformations.
Biology: In biological research, compounds with ethynyl groups are often used as probes in click chemistry, allowing for the labeling and detection of biomolecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 5-Ethynyl-3-methyloct-2-ene involves its reactivity due to the presence of both alkyne and alkene groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
1-Octyne: A similar compound with a terminal alkyne group.
3-Methyl-1-octene: A similar compound with a terminal alkene group.
Comparison: 5-Ethynyl-3-methyloct-2-ene is unique due to the presence of both an alkyne and an alkene group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of multiple bond.
特性
CAS番号 |
779349-13-2 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
5-ethynyl-3-methyloct-2-ene |
InChI |
InChI=1S/C11H18/c1-5-8-11(7-3)9-10(4)6-2/h3,6,11H,5,8-9H2,1-2,4H3 |
InChIキー |
WZCHWAWMCUHXDB-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC(=CC)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
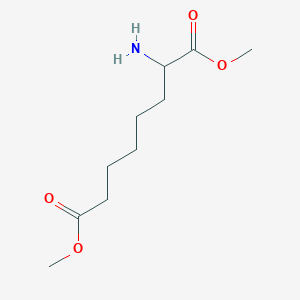
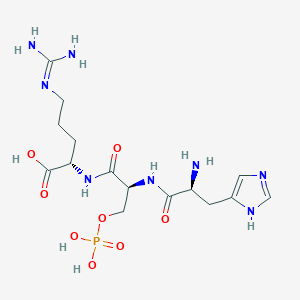
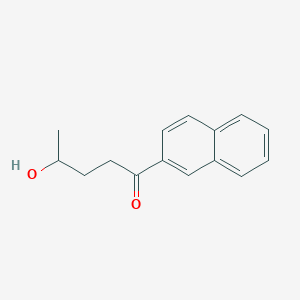

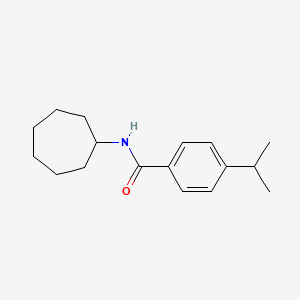
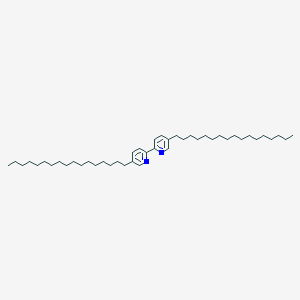
![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
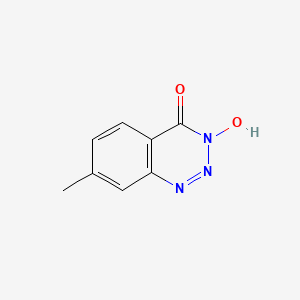
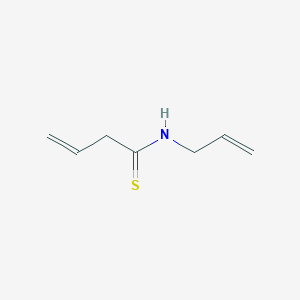
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)

